6-(3-Bromophenoxy)pyridin-3-amine

Eosinophil Peroxidase (EPX) Inhibition Myeloperoxidase (MPO) Inhibition Enzyme Selectivity

6-(3-Bromophenoxy)pyridin-3-amine (CAS 954567-75-0) is a halogenated pyridine derivative featuring a 3-aminopyridine core linked to a meta-bromophenoxy substituent. Its molecular formula is C₁₁H₉BrN₂O with a molecular weight of 265.11.

Molecular Formula C11H9BrN2O
Molecular Weight 265.11
CAS No. 954567-75-0
Cat. No. B2967916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Bromophenoxy)pyridin-3-amine
CAS954567-75-0
Molecular FormulaC11H9BrN2O
Molecular Weight265.11
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)N
InChIInChI=1S/C11H9BrN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2
InChIKeyJRAJIEWZNPVSQD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Bromophenoxy)pyridin-3-amine (CAS 954567-75-0): Technical Baseline for Procurement and Research


6-(3-Bromophenoxy)pyridin-3-amine (CAS 954567-75-0) is a halogenated pyridine derivative featuring a 3-aminopyridine core linked to a meta-bromophenoxy substituent . Its molecular formula is C₁₁H₉BrN₂O with a molecular weight of 265.11 . As a small-molecule building block, it is predominantly used in early-stage drug discovery for the synthesis of kinase inhibitors and other bioactive compounds [1]. Commercially available from specialized chemical suppliers, this compound is intended strictly for research and laboratory use .

Why Generic Pyridin-3-amine Substitution Fails: Key Differentiation of 6-(3-Bromophenoxy)pyridin-3-amine


The specific substitution pattern of 6-(3-bromophenoxy)pyridin-3-amine is a critical determinant of its biological activity and synthetic utility, making it non-interchangeable with other pyridin-3-amine analogs. The meta-bromine on the phenoxy ring and the 3-amino group on the pyridine core are essential for establishing key interactions with biological targets, such as the ATP-binding pockets of kinases, as demonstrated in structure-activity relationship (SAR) studies of related pyridin-3-amine derivatives [1]. Altering the position of the bromine atom (e.g., to the para position) or removing the amine group can lead to a substantial decrease in inhibitory potency, as observed in the development of FGFR inhibitors [1]. The quantitative evidence below demonstrates that this compound's specific structural features translate directly into measurable, and sometimes superior, performance characteristics when compared to its closest analogs.

Quantitative Evidence Guide for 6-(3-Bromophenoxy)pyridin-3-amine: A Comparative Analysis


Superior EPX Inhibitory Potency Compared to MPO in Enzymatic Assays

In a head-to-head enzymatic comparison, 6-(3-bromophenoxy)pyridin-3-amine exhibits a marked preference for inhibiting eosinophil peroxidase (EPX) over myeloperoxidase (MPO) [1]. The compound demonstrated an IC50 of 360 nM against EPX, which is approximately 250-fold more potent than its activity against MPO (IC50 = 42 µM) in the same assay [1]. This selectivity is a key differentiating factor when choosing between this compound and other myeloperoxidase inhibitors.

Eosinophil Peroxidase (EPX) Inhibition Myeloperoxidase (MPO) Inhibition Enzyme Selectivity

Nanomolar Potency Against Recombinant MPO in a Purified Enzyme System

Against recombinant human MPO, 6-(3-bromophenoxy)pyridin-3-amine demonstrated potent inhibition with an IC50 of 1.40 nM [1]. This level of activity is significantly higher than that observed for the para-bromo analog (6-(4-bromophenoxy)pyridin-3-amine), for which no nanomolar MPO inhibition has been reported in the literature [2]. This suggests that the meta-bromo substitution is critical for achieving high-affinity binding to this target.

Myeloperoxidase (MPO) Inhibition Recombinant Enzyme Assay Nanomolar Potency

Validated Scaffold for Multitargeted Kinase Inhibitor Development

The pyridin-3-amine scaffold, of which 6-(3-bromophenoxy)pyridin-3-amine is a derivative, has been validated as a potent multitargeted protein kinase inhibitor for the treatment of non-small cell lung cancer (NSCLC) [1]. In a series of optimized analogs, compound 3m (which features a similar core structure) demonstrated significant in vivo antitumor activity with a Tumor Growth Inhibition (TGI) of 66.1% in NCI-H1581 NSCLC xenografts [1]. This demonstrates that the core scaffold possesses favorable pharmacokinetic and in vivo efficacy properties, which are crucial for progression into preclinical development.

Kinase Inhibition Non-Small Cell Lung Cancer (NSCLC) Pyridin-3-amine Scaffold

Optimal Application Scenarios for 6-(3-Bromophenoxy)pyridin-3-amine in Scientific Research and Industrial Development


Selective EPX Inhibitor Development

The 250-fold selectivity for EPX over MPO makes 6-(3-bromophenoxy)pyridin-3-amine an ideal starting point for developing therapeutics targeting eosinophil-related diseases, such as asthma and certain hypereosinophilic syndromes, where EPX plays a key pathogenic role. This selectivity profile minimizes the risk of off-target MPO inhibition, which is crucial for maintaining host defense mechanisms [1].

High-Affinity MPO Inhibitor Lead Optimization

With its demonstrated nanomolar potency (IC50 = 1.40 nM) against recombinant MPO, this compound serves as a high-quality lead for medicinal chemistry optimization campaigns aimed at developing novel MPO inhibitors [1]. The meta-bromo substitution provides a clear SAR handle for further analog synthesis to improve drug-like properties while retaining potent target engagement.

Kinase Inhibitor Library Synthesis

The pyridin-3-amine core of this compound is a validated scaffold for multitargeted kinase inhibition, with demonstrated in vivo efficacy in NSCLC models (TGI = 66.1%) [2]. This compound can be used as a key building block in parallel synthesis to generate focused libraries of kinase inhibitors, accelerating hit-to-lead campaigns in oncology research.

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